TCS 184

Description

Propriétés

IUPAC Name |

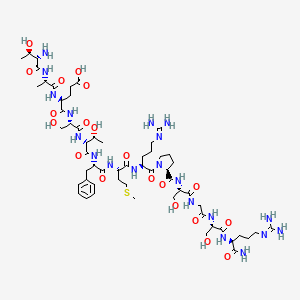

(4S)-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96N20O20S/c1-28(68-54(96)43(59)29(2)82)46(88)71-33(16-17-42(85)86)48(90)75-39(27-81)52(94)77-44(30(3)83)55(97)74-36(23-31-11-6-5-7-12-31)50(92)72-34(18-22-99-4)49(91)73-35(14-9-20-66-58(63)64)56(98)78-21-10-15-40(78)53(95)76-37(25-79)47(89)67-24-41(84)69-38(26-80)51(93)70-32(45(60)87)13-8-19-65-57(61)62/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,89)(H,68,96)(H,69,84)(H,70,93)(H,71,88)(H,72,92)(H,73,91)(H,74,97)(H,75,90)(H,76,95)(H,77,94)(H,85,86)(H4,61,62,65)(H4,63,64,66)/t28-,29+,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIVCCNTIKREGG-BOGMMOMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96N20O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Scrambled Peptide in THR-184 Research: A Technical Guide to a Negative Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Scrambled Peptide as a Negative Control

In the field of peptide-based therapeutics, establishing the specificity of a biologically active peptide is paramount. The primary tool for this validation is the scrambled peptide. A scrambled peptide is synthesized with the same amino acid composition as the active peptide, but with the sequence of these amino acids randomly shuffled. Its fundamental function is to serve as a negative control in experiments. By demonstrating that the scrambled version of a peptide does not elicit the same biological effects as the active peptide, researchers can confidently attribute the observed activities to the specific sequence and conformation of the active peptide, rather than to non-specific effects of its chemical properties.

This guide will focus on the context of THR-184, a promising peptide mimetic of Bone Morphogenetic Protein-7 (BMP-7). While the user's query mentioned "TCS 184 scrambled peptide," it is important to clarify that this compound is a commercially available scrambled peptide, likely intended as a control for a different active peptide, TCS 183. The significant body of research and clinical data pertains to THR-184 , a peptide with dual functions as a BMP signaling agonist and a Transforming Growth Factor-beta (TGF-β) signaling antagonist.[1][2] Throughout this guide, we will detail the functions and associated experimental protocols for THR-184, and in each context, explain the expected outcome for a corresponding THR-184 scrambled peptide. The function of the scrambled peptide, therefore, is to be inert in these assays, confirming the sequence-specific activity of THR-184.

Core Functions of THR-184 and the Role of its Scrambled Control

THR-184 is a small peptide mimetic designed to harness the therapeutic benefits of BMP-7 while avoiding its deleterious effects, such as ectopic bone formation.[2] Its primary therapeutic application has been investigated in the prevention of Acute Kidney Injury (AKI).[1][2] The mechanisms of action of THR-184 are rooted in its ability to modulate two critical signaling pathways:

-

Agonism of the BMP Signaling Pathway: THR-184 activates the BMP pathway by binding to BMP receptors, leading to the phosphorylation of downstream signaling molecules Smad 1, 5, and 8. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its activation by THR-184 is associated with anti-inflammatory and anti-apoptotic effects.[1][2] A scrambled THR-184 peptide would not be expected to induce Smad 1/5/8 phosphorylation.

-

Antagonism of the TGF-β Signaling Pathway: The TGF-β pathway is a key driver of fibrosis, inflammation, and apoptosis following tissue injury. THR-184 acts as a potent antagonist of this pathway, thereby protecting tissues from these damaging processes.[1][2] A scrambled THR-184 peptide would not be expected to inhibit TGF-β-induced signaling.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of THR-184.

Table 1: Preclinical In Vitro Activity of THR-184

| Assay | Cell Type | Treatment | Outcome | Expected Outcome with Scrambled Peptide |

| Smad 1/5/8 Phosphorylation | Human Renal Epithelial Cells | THR-184 | Increased phosphorylation of Smad 1, 5, and 8 | No increase in phosphorylation |

| Cisplatin-Induced Apoptosis | Human Renal Epithelial Cells | Cisplatin + THR-184 | Reduction in apoptosis | No reduction in apoptosis |

| TNF-α-Stimulated Inflammation | Human Renal Epithelial Cells | TNF-α + THR-184 | Reduction in IL-6 and IL-8 release | No reduction in IL-6 and IL-8 release |

Table 2: Phase II Clinical Trial of THR-184 in Prevention of Cardiac Surgery-Associated AKI

| Parameter | Placebo Group | THR-184 Treatment Groups (pooled) | P-value |

| Incidence of AKI within 7 days | 74% - 79% (range across arms) | 70% - 78% (range across arms) | 0.43 |

| Severity of AKI stage | - | - | 0.53 |

| Duration of AKI | - | - | 0.44 |

| Composite of death, dialysis, or sustained impaired renal function by day 30 | 11% - 20% (range across arms) | 11% - 20% (range across arms) | 0.46 |

Data from the "Perioperative THR-184 and AKI after Cardiac Surgery" clinical trial.[3][4] Note: In this clinical trial, THR-184 did not demonstrate a statistically significant reduction in the incidence, severity, or duration of AKI compared to placebo.

Experimental Protocols

In Vitro Smad 1/5/8 Phosphorylation Assay (Western Blot)

This assay determines the ability of THR-184 to activate the BMP signaling pathway.

Methodology:

-

Cell Culture: Human renal epithelial cells (e.g., HK-2) are cultured to 70-80% confluency in appropriate media.

-

Starvation: Cells are serum-starved for 4-6 hours prior to treatment to reduce basal signaling.

-

Treatment: Cells are treated with THR-184 (e.g., 100 ng/mL), a corresponding concentration of THR-184 scrambled peptide, or vehicle control for 30-60 minutes. A positive control of BMP-7 (e.g., 50 ng/mL) is also included.

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad 1/5/8 (e.g., anti-phospho-Smad1/5/8 (Ser463/465)).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total Smad1 and a loading control (e.g., GAPDH or β-actin).

In Vitro Cisplatin-Induced Apoptosis Assay

This assay assesses the protective effect of THR-184 against apoptosis.

Methodology:

-

Cell Culture and Seeding: Human renal epithelial cells are seeded in 96-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with THR-184, THR-184 scrambled peptide, or vehicle control for 1-2 hours.

-

Induction of Apoptosis: Cisplatin (e.g., 25-50 µM) is added to the wells (except for the negative control) and incubated for 24 hours.

-

Apoptosis Detection: Apoptosis is quantified using a commercially available assay, such as:

-

Caspase-3/7 Activity Assay: A luminogenic or fluorogenic substrate for activated caspase-3/7 is added to the cells, and the signal is measured.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry. Annexin V positive, PI negative cells are considered apoptotic.

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

In Vivo Unilateral Clamp Ischemic Reperfusion Rat Model of AKI

This model evaluates the efficacy of THR-184 in a preclinical model of AKI.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250g) are used.

-

Anesthesia and Surgery: Animals are anesthetized, and a midline or flank incision is made to expose the left kidney. A non-traumatic vascular clamp is placed on the renal artery and vein for 30-45 minutes to induce ischemia.

-

Treatment: THR-184, THR-184 scrambled peptide, or vehicle is administered intravenously at a specified time before, during, or after the ischemic period.

-

Reperfusion: The clamp is removed, and the kidney is observed for the return of blood flow. The incision is then closed.

-

Post-operative Care: Animals are monitored, and supportive care is provided.

-

Endpoint Analysis (24-48 hours post-reperfusion):

-

Blood Collection: Blood is collected for measurement of serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

-

Tissue Harvesting: Kidneys are harvested for histological analysis (e.g., H&E staining to assess tubular injury) and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and inflammation.

-

Mandatory Visualizations

Caption: Dual signaling pathways of THR-184.

Caption: Workflow for testing peptide specificity.

Conclusion

References

The Use of TCS 184 as a Negative Control for the GSK-3β Peptide Inhibitor TCS 183: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TCS 183, a peptide inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), and its corresponding negative control, TCS 184. It details their biochemical properties, their role in the Wnt signaling pathway, and protocols for their use in research settings. This document is intended to serve as a resource for scientists in pharmacology and drug development, offering the necessary information to effectively utilize TCS 183 and validate its specificity through the use of this compound.

Introduction to TCS 183 and this compound

TCS 183 is a synthetic peptide corresponding to the first 13 amino acids of the human and mouse GSK-3β sequence (MSGRPRTTSFAES)[1]. It is designed to act as a competitive inhibitor of GSK-3β, specifically targeting the phosphorylation of the serine-9 residue[1]. This inhibitory action makes TCS 183 a valuable tool for investigating the physiological and pathological roles of GSK-3β, particularly in the context of the Wnt signaling pathway, synaptic plasticity, and neurodegenerative diseases like Alzheimer's[1][2].

To ensure that the observed biological effects of TCS 183 are specific to its intended target and not due to non-specific peptide effects, a negative control is essential. This compound is a scrambled peptide analog of TCS 183[2]. It possesses the same amino acid composition and molecular weight as TCS 183 but features a randomized amino acid sequence (TAESTFMRPSGSR)[3]. This design allows this compound to serve as an ideal negative control, as it is biochemically similar to TCS 183 but should not exhibit inhibitory activity against GSK-3β.

Physicochemical and Pharmacological Properties

| Property | TCS 183 | This compound | Reference |

| Sequence | MSGRPRTTSFAES | TAESTFMRPSGSR | [1][3] |

| Molecular Weight | 1425.58 | 1425.58 | [1][2] |

| Formula | C58H96N20O20S | C58H96N20O20S | [1][2] |

| Target | GSK-3β | Inactive | [1][2] |

| Expected Activity | Competitive inhibitor of GSK-3β (Ser9) phosphorylation | No significant inhibition of GSK-3β | [1][2] |

| Solubility | Soluble to 1 mg/ml in water | Soluble to 1 mg/ml in water | [3] |

The Role of GSK-3β in the Wnt Signaling Pathway

GSK-3β is a key regulatory kinase in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β forms a "destruction complex" with Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β, for instance by TCS 183, prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.

Experimental Protocols

While specific protocols detailing the comparative use of TCS 183 and this compound are not widely published, this section provides a representative in vitro GSK-3β kinase activity assay and a logical workflow for employing this compound as a negative control.

In Vitro GSK-3β Kinase Activity Assay

This protocol is adapted from standard kinase assay methodologies and is intended as a template.

Objective: To determine the in vitro inhibitory effect of TCS 183 on GSK-3β activity, using this compound as a negative control.

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)

-

TCS 183 and this compound stock solutions (dissolved in assay buffer)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

96-well plates

-

Phosphocellulose paper and stop buffer (if using radioactivity)

-

Scintillation counter or luminometer

Procedure:

-

Prepare Reagents: Dilute GSK-3β, substrate peptide, TCS 183, and this compound to desired concentrations in kinase assay buffer. A concentration range for the peptides should be tested to determine IC50 values.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase assay buffer

-

GSK-3β enzyme

-

TCS 183, this compound, or vehicle control at various concentrations.

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the peptides to bind to the enzyme.

-

Initiate Reaction: Add ATP (spiked with [γ-³²P]ATP if using the radioactive method) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction:

-

Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse in stop buffer (e.g., 0.75% phosphoric acid). Wash the paper several times to remove unincorporated [γ-³²P]ATP.

-

Non-radioactive method: Add the detection reagents according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

-

-

Detection:

-

Radioactive method: Measure the radioactivity of the phosphocellulose paper using a scintillation counter.

-

Non-radioactive method: Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of GSK-3β inhibition for each concentration of TCS 183 and this compound compared to the vehicle control. Plot the data to determine the IC50 value for TCS 183. This compound should show no significant inhibition.

Experimental Workflow for Using this compound as a Negative Control

The following diagram illustrates a logical workflow for incorporating this compound into an experimental design to validate the specificity of TCS 183's effects.

References

The Inert Nature of TCS 184: A Technical Whitepaper on a Scrambled Control Peptide

Introduction

In the landscape of kinase research, particularly concerning the intricate Wnt signaling pathway, the use of precise molecular tools is paramount for elucidating cellular mechanisms. Glycogen Synthase Kinase 3β (GSK-3β) stands out as a critical regulatory enzyme in this pathway. To study its function, researchers rely on specific inhibitors. TCS 183, a peptide derived from the N-terminal sequence of GSK-3β, was developed as a competitive inhibitor of the enzyme's phosphorylation. As with any specific bioactive molecule, a corresponding inactive control is essential to validate experimental findings. This role is fulfilled by TCS 184, a scrambled peptide analog of TCS 183. This technical guide provides an in-depth analysis of the this compound sequence and its inherent lack of biological activity, offering insights for researchers, scientists, and drug development professionals.

While this compound was designed and distributed as a scrambled control peptide for TCS 183, it is important to note that a specific peer-reviewed publication presenting quantitative data comparing the activity of TCS 183 with the inactivity of this compound could not be identified during the compilation of this guide. The documented lack of biological activity for this compound is therefore based on its fundamental design as a scrambled peptide, a standard and widely accepted practice in biomedical research for creating negative controls.[1][2]

The Principle of a Scrambled Peptide Control

A scrambled peptide is a peptide that contains the same amino acids as a functional, "parent" peptide, but in a randomized sequence. This randomization is a deliberate design choice to disrupt the specific three-dimensional structure and charge distribution that are essential for the parent peptide's biological activity, such as binding to a target protein. By using a scrambled peptide as a negative control, researchers can confirm that the observed biological effects of the parent peptide are due to its specific sequence and not merely a consequence of the amino acid composition or other non-specific interactions.

Core Molecule Specifications

The defining characteristics of this compound and its active counterpart, TCS 183, are summarized below. The key distinction lies in their amino acid sequences, which dictates their functionality.

| Feature | This compound (Scrambled Control) | TCS 183 (Active Peptide) |

| Sequence | TAESTFMRPSGSR | MSGRPRTTSFAES |

| Molecular Weight | 1425.58 g/mol [3][4] | 1425.58 g/mol |

| Biological Role | Inactive Scrambled Control[3][4] | Competitive Inhibitor of GSK-3β Phosphorylation[5] |

| Target | None (by design) | GSK-3β[5] |

| CAS Number | 1315378-71-2[3] | 1315378-70-1 |

The Biological Context: Wnt/GSK-3β Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to their receptors on the cell surface initiates a signaling cascade that leads to the inhibition of GSK-3β. This inhibition allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.

TCS 183, with its sequence mimicking the N-terminus of GSK-3β, acts as a competitive inhibitor of the phosphorylation of Serine 9 on GSK-3β. This phosphorylation is a key mechanism for inhibiting GSK-3β activity. By competing for this phosphorylation site, TCS 183 effectively modulates the Wnt signaling pathway.

Conversely, this compound, with its scrambled amino acid sequence, is not expected to bind to the active site of the kinases that phosphorylate GSK-3β, nor is it expected to interact with other components of the Wnt signaling pathway in a specific manner. Its purpose in an experimental setting is to demonstrate that the effects observed with TCS 183 are a direct result of its specific sequence and its intended inhibitory action on GSK-3β phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LTP inhibits LTD in the hippocampus via regulation of GSK3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo Activation of Wnt Signaling Pathway Enhances Cognitive Function of Adult Mice and Reverses Cognitive Deficits in an Alzheimer's Disease Model | Journal of Neuroscience [jneurosci.org]

Exploratory Studies on Wnt Signaling: A Technical Guide to Small Molecule Inhibitors

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of cell biology, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where its aberrant activation can drive tumor initiation and progression.[1][3] This has led to an intensive search for small molecule inhibitors that can modulate Wnt signaling for therapeutic purposes.[1][4] This technical guide provides an overview of the exploratory studies of a representative Wnt signaling inhibitor, focusing on its mechanism of action, experimental evaluation, and data interpretation. While the initially requested compound, TCS 184, is a scrambled control peptide and not a subject of exploratory studies[5], this guide will focus on a well-characterized inhibitor to illustrate the principles and methodologies involved.

The canonical Wnt signaling pathway is centered on the regulation of β-catenin stability. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt to its receptors inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[2][6] Small molecule inhibitors have been developed to target various components of this pathway.[4][7]

Featured Inhibitor: A Case Study

For the purpose of this technical guide, we will focus on a hypothetical small molecule inhibitor, hereafter referred to as "WntInhib-X," which acts by stabilizing the β-catenin destruction complex, a common mechanism for Wnt pathway antagonists.

Mechanism of Action

WntInhib-X is designed to allosterically modulate a key component of the destruction complex, enhancing its ability to phosphorylate β-catenin even in the presence of Wnt signaling. This leads to a decrease in nuclear β-catenin and a subsequent downregulation of Wnt target genes.

References

- 1. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspectives on Wnt Signal Pathway in the Pathogenesis and Therapeutics of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1315378-71-2 | TCS184 | Tocris Bioscience [tocris.com]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: TCS 184 and its Relationship to GSK-3β Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its activity is tightly regulated, primarily through inhibitory phosphorylation at the Serine 9 (Ser9) residue. Dysregulation of GSK-3β activity has been implicated in various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, GSK-3β has emerged as a significant target for therapeutic intervention.

This technical guide provides an in-depth overview of TCS 184 and its relationship to GSK-3β phosphorylation. It is important to note that this compound is a scrambled peptide control for the active compound, TCS 183. TCS 183 is a competitive inhibitor of GSK-3β phosphorylation at Ser9. Therefore, this guide will focus on the mechanism of action of TCS 183 and the essential role of this compound in ensuring experimental specificity and validity.

Core Concepts: TCS 183 and this compound

TCS 183 is a synthetic peptide that corresponds to the N-terminal sequence of GSK-3β, encompassing the Ser9 phosphorylation site. By mimicking this substrate region, TCS 183 acts as a competitive inhibitor, preventing upstream kinases, such as Akt (Protein Kinase B), from phosphorylating GSK-3β at Ser9. This inhibition maintains GSK-3β in its active state.

This compound is a scrambled peptide with the same amino acid composition as TCS 183 but in a randomized sequence. This alteration in the primary structure is designed to eliminate the specific binding affinity for the kinase active site. As a result, this compound serves as an ideal negative control in experiments to demonstrate that the observed effects of TCS 183 are due to its specific sequence and competitive inhibition, rather than non-specific peptide effects.

Mechanism of Action: Competitive Inhibition of GSK-3β Phosphorylation

The canonical inhibitory regulation of GSK-3β occurs via the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, Akt phosphorylates GSK-3β at Ser9. This phosphorylation event induces a conformational change that blocks the substrate-binding pocket, thereby inactivating the kinase.

TCS 183 directly interferes with this process. As a peptide mimic of the N-terminal region of GSK-3β, it competes with the endogenous GSK-3β for binding to the active site of Akt. By occupying the kinase, TCS 183 prevents the phosphorylation of GSK-3β at Ser9, thus sustaining its kinase activity.

Quantitative Data

While specific IC50 values for TCS 183 are not consistently reported across publicly available literature, its efficacy is typically determined by assessing the downstream consequences of GSK-3β activity. The following table summarizes the expected outcomes from experiments utilizing TCS 183 and its control, this compound.

| Parameter | Treatment: Vehicle | Treatment: TCS 183 | Treatment: this compound (Control) | Rationale |

| p-GSK-3β (Ser9) Levels | Baseline | Decreased | No significant change | TCS 183 competitively inhibits the phosphorylation of GSK-3β at Ser9. |

| Total GSK-3β Levels | Baseline | No significant change | No significant change | The treatment should not affect the total expression of the GSK-3β protein. |

| β-catenin Levels | Baseline | Decreased | No significant change | Active GSK-3β phosphorylates β-catenin, targeting it for degradation. |

| Phosphorylation of a known GSK-3β substrate (e.g., Tau) | Baseline | Increased | No significant change | Maintained GSK-3β activity leads to increased phosphorylation of its substrates. |

Experimental Protocols

The following are representative protocols for key experiments to investigate the effects of TCS 183 and this compound on GSK-3β phosphorylation and activity.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active GSK-3β enzyme

-

GSK-3β substrate peptide

-

TCS 183 and this compound peptides

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare serial dilutions of TCS 183 and this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, GSK-3β substrate peptide, and the respective peptide inhibitor (TCS 183 or this compound) or vehicle control.

-

Add recombinant GSK-3β enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

Western Blot Analysis for Phospho-GSK-3β (Ser9)

This protocol allows for the detection of changes in the phosphorylation state of GSK-3β in cell lysates.

Materials:

-

Cell culture media and reagents

-

TCS 183 and this compound peptides

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-GSK-3β (Ser9), Rabbit anti-GSK-3β

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with TCS 183, this compound, or vehicle control at the desired concentrations and for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total GSK-3β.

Conclusion

This compound is an indispensable tool for researchers studying the GSK-3β signaling pathway. As a scrambled control for the competitive inhibitor TCS 183, it enables the rigorous validation of experimental findings. Understanding the distinct roles of TCS 183 and this compound is crucial for the accurate interpretation of data and for advancing our knowledge of GSK-3β's function in health and disease. This guide provides the foundational knowledge and protocols for effectively utilizing these peptides in research and drug development endeavors.

The Gold Standard: A Technical Guide to the Importance of Scrambled Controls in Peptide Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and biological research, peptide inhibitors have emerged as highly specific and potent modulators of complex biological processes, particularly protein-protein interactions (PPIs).[1][2] Their design often involves mimicking binding motifs or "hot spots" to disrupt pathological pathways.[2] However, the validation of these powerful tools hinges on rigorous experimental design, where the choice of controls is paramount. This guide provides an in-depth examination of the most critical negative control in peptide inhibitor studies: the scrambled peptide. Its proper use is essential to differentiate sequence-specific biological activity from non-specific artifacts, ensuring the validity and reproducibility of research findings.

The Core Principle: Isolating Sequence from Composition

A scrambled peptide is a control molecule that possesses the exact same amino acid composition and length as the active (or "wild-type") peptide inhibitor.[3][4] The defining difference lies in its randomized amino acid sequence.[3] The fundamental purpose of this control is to demonstrate that the observed biological effect is dependent on the specific, designed sequence of the inhibitor and not merely a consequence of its general physicochemical properties.[3]

By maintaining the same charge, molecular weight, and overall hydrophobicity, the scrambled control allows researchers to account for:

-

Non-Specific Binding: Any effects caused by the general "peptidic" nature of the molecule.

-

Off-Target Effects: Interactions with other cellular components unrelated to the intended target.[3]

-

Physicochemical Artifacts: Effects induced by the molecule's charge or solubility at the tested concentration.

In essence, if the active peptide shows a significant biological effect while the scrambled peptide does not, researchers can confidently attribute that effect to the specific amino acid sequence, which is the cornerstone of rational peptide design.[3][5]

Experimental Validation: A Comparative Workflow

A typical experimental workflow directly compares the activity of the peptide inhibitor against its scrambled control and a vehicle control. This parallel testing is crucial for interpreting the results correctly.

Quantitative Data Presentation

The difference in activity between the active peptide and the scrambled control is often dramatic. The data below represents a typical outcome from a competitive binding assay where the goal is to inhibit a specific protein-protein interaction.

| Treatment Group | Concentration (μM) | % Inhibition of Protein-Protein Interaction | Standard Deviation |

| Vehicle (Buffer) | N/A | 0.2 | ± 0.1 |

| Active Peptide Inhibitor | 10 | 92.5 | ± 3.1 |

| Scrambled Control Peptide | 10 | 1.5 | ± 0.8 |

As shown in the table, the Active Peptide Inhibitor demonstrates potent activity, whereas the Scrambled Control Peptide performs no better than the vehicle, providing strong evidence for sequence-specific inhibition.

Case Study: Inhibition of Substance P-Induced Mast Cell Degranulation

To illustrate the practical application of a scrambled control, we examine the activity of Substance P (SP), a neuropeptide that specifically induces mast cell degranulation by binding to the neurokinin-1 (NK1) receptor.

Signaling Pathway and Mechanism of Action

Substance P binding to its G-protein coupled receptor (GPCR) on mast cells initiates a signaling cascade leading to the release of inflammatory mediators, such as histamine and β-hexosaminidase, from intracellular granules. A scrambled version of Substance P, with the same amino acid composition, should not be able to bind the receptor and trigger this cascade.

Quantitative Results

The following data is representative of a β-hexosaminidase release assay, which quantifies mast cell degranulation.

| Treatment Group | Concentration (μM) | % β-hexosaminidase Release | Standard Deviation |

| Vehicle (Buffer) | N/A | 5.2 | ± 1.1 |

| Substance P (Active) | 5 | 78.4 | ± 4.5 |

| Scrambled SP (Control) | 5 | 6.1 | ± 1.3 |

The data clearly demonstrates that only the specific sequence of Substance P induces a significant response compared to both the vehicle and the scrambled peptide control.[3]

Detailed Experimental Protocol: Mast Cell Degranulation Assay

This protocol provides a method to quantify the sequence-specific effect of Substance P on mast cell activation.[3]

Objective: To demonstrate that degranulation of human mast cells (e.g., LAD2 cell line) is specifically induced by the amino acid sequence of Substance P.[3]

Materials:

-

Cells: LAD2 human mast cell line.

-

Peptides: Substance P (active) and Scrambled SP (control), synthesized to >95% purity.

-

Buffer: HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgSO₄, 0.4% BSA, pH 7.4).

-

Substrate: p-NAG (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide) in 0.1 M citrate buffer, pH 4.5.

-

Stop Buffer: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0.

-

Lysis Buffer: 0.1% Triton X-100 in HEPES buffer.

-

Equipment: 96-well plates, incubator (37°C, 5% CO₂), microplate reader (405 nm).

Methodology:

-

Cell Preparation:

-

Harvest LAD2 cells and wash once with HEPES buffer.

-

Resuspend cells in HEPES buffer to a final concentration of 1x10⁶ cells/mL.[3]

-

-

Treatment Application:

-

Add 50 µL of the cell suspension (50,000 cells) to appropriate wells of a 96-well plate.

-

Prepare stock solutions of Substance P and Scrambled SP in HEPES buffer.

-

Add 50 µL of peptide solutions to achieve the final desired concentration (e.g., 5 µM) or vehicle buffer to the appropriate wells.[3]

-

For total release control, add 50 µL of Lysis Buffer to a set of wells.

-

-

Incubation:

-

Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.[3]

-

-

Enzymatic Reaction:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the p-NAG substrate solution to each well.

-

Incubate for 60-90 minutes at 37°C.[3]

-

-

Measurement:

-

Stop the reaction by adding 200 µL of Stop Buffer to each well.[3]

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Blank OD) / (Total Lysis OD - Blank OD)] * 100

-

Compare the mean percentage release between treatment groups using appropriate statistical tests (e.g., ANOVA).[3]

-

A Broader View: Comparison of Negative Control Strategies

While the scrambled peptide is the gold standard, other controls can provide supplementary information. Understanding their respective strengths and weaknesses is key to a robust experimental design.

The following table outlines the advantages and disadvantages of common negative control strategies.

| Control Type | Description | Advantages | Disadvantages |

| Scrambled Peptide | Same amino acid composition and length as the active peptide, but in a randomized sequence.[3] | Isolates the effect of the specific sequence. Controls for charge, molecular weight, and general chemical properties.[3] | Can be challenging to design a truly "inactive" sequence; some random sequences may coincidentally have off-target effects.[3] |

| Unrelated Peptide | A peptide of similar length and charge but with a completely different amino acid sequence and from a different biological context. | Easy to source. Useful for ruling out very general peptide-related artifacts. | Does not control for the specific amino acid composition of the active peptide. Differences in activity could be due to composition, not sequence.[3] |

| Boiled/Denatured Peptide | The active peptide is subjected to heat to disrupt its secondary and tertiary structure. | Simple to prepare. Can demonstrate that a specific conformation is required for activity. | May not be a suitable control where the primary sequence is the key determinant. Not all peptides lose activity upon boiling.[3] |

| Vehicle Control | The buffer or solvent used to dissolve the peptide (e.g., PBS, DMSO). | Essential baseline control for any experiment. Accounts for any effects of the delivery vehicle itself.[3] | Does not control for any effects of adding a peptide molecule to the system.[3] |

Conclusion

The inclusion of a scrambled peptide control is not merely a suggestion but a requirement for rigorous and credible peptide inhibitor research. It serves as the most robust tool to validate the central hypothesis of rational peptide design: that a specific amino acid sequence confers a specific biological function. By controlling for composition and physicochemical properties, the scrambled control allows researchers to definitively link cause (the designed sequence) with effect (the biological outcome). As the field of peptide therapeutics continues to advance toward the clinic, the unwavering application of such fundamental principles of scientific rigor is essential for success.

References

- 1. Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]

- 5. all-chemistry.com [all-chemistry.com]

Investigating the Inert Properties of TCS 184 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the TCS 184 peptide, focusing on its characterization as an inert control molecule. In peptide-based research, particularly in the development of therapeutic agents, the use of a well-defined negative control is critical for validating experimental results and confirming the specificity of an active compound. This compound serves this precise role, specifically as a scrambled control for the biologically active peptide, TCS 183. This document outlines the properties of this compound, the experimental context in which it is used, and detailed protocols for its application in validating the activity of its active analog.

Introduction to Scrambled Control Peptides

A scrambled peptide is a crucial tool in biological research, designed to have the same amino acid composition and molecular weight as an active peptide but with the amino acid sequence rearranged randomly. This randomization is intended to disrupt the specific three-dimensional structure and binding motifs necessary for biological activity, rendering the peptide inert. The primary purpose of a scrambled control like this compound is to demonstrate that the observed biological effects of the active peptide (in this case, TCS 183) are a direct result of its specific sequence and not due to non-specific factors such as charge, hydrophobicity, or general peptide presence.

Comparative Analysis: this compound vs. TCS 183

The inert nature of this compound is best understood by comparing it to its active counterpart, TCS 183. TCS 183 is a fragment corresponding to the first 13 amino acids of human and mouse Glycogen Synthase Kinase-3β (GSK-3β) and acts as a competitive inhibitor of GSK-3β phosphorylation at the Serine-9 residue.[1][2] In contrast, this compound, with its scrambled sequence, is not expected to bind to the active site of the kinase responsible for phosphorylating GSK-3β.

Table 1: Physicochemical Properties of this compound and TCS 183

| Property | This compound (Scrambled Control) | TCS 183 (Active Peptide) |

| Biological Role | Scrambled control peptide for TCS 183[1] | Competitive inhibitor of GSK-3β (Ser9) phosphorylation[2] |

| Amino Acid Sequence | TAESTFMRPSGSR-NH2 | MSGRPRTTSFAES-NH2 |

| Molecular Formula | C58H96N20O20S | C58H96N20O20S |

| Molecular Weight | 1425.58 g/mol | 1425.58 g/mol |

| Purity | Typically >95% | Typically >95% |

| Solubility | Soluble in water to 1 mg/ml | Soluble in water |

Biological Context: The GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. It is a key component of the Wnt signaling pathway.[1][2] The activity of GSK-3β is regulated by inhibitory phosphorylation at the Serine-9 (Ser9) residue, often by the kinase Akt. When GSK-3β is active, it phosphorylates β-catenin, marking it for ubiquitination and degradation. Inhibition of GSK-3β (e.g., through Ser9 phosphorylation) allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

TCS 183 mimics the N-terminal region of GSK-3β, including the Ser9 phosphorylation site, and is proposed to act as a competitive inhibitor of the upstream kinase (like Akt), thereby preventing the inhibitory phosphorylation of endogenous GSK-3β.[2] This maintains GSK-3β in its active state. To validate that this effect is sequence-specific, this compound is used as a negative control.

Experimental Protocols

To verify the inert properties of this compound, a Glycogen Synthase Kinase-3β (GSK-3β) kinase assay is the most relevant experimental setup. The following is a representative protocol based on commercially available kinase assay kits.

Objective

To measure the activity of GSK-3β in the presence of its substrate and to determine the inhibitory effect of TCS 183 and the lack thereof from this compound.

Materials

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a synthetic peptide derived from glycogen synthase)

-

TCS 183 peptide

-

This compound peptide

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., MOPS, β-glycerophosphate, EGTA, EDTA)

-

Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit, which measures remaining ATP)

-

96-well white microplates

-

Luminometer

Experimental Procedure

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer from a stock solution.

-

Reconstitute TCS 183 and this compound peptides in ultrapure water to a stock concentration of 1 mg/ml. Prepare serial dilutions as required for the experiment.

-

Prepare the GSK-3β enzyme and substrate peptide solutions in 1x Kinase Assay Buffer to the desired working concentrations.

-

Prepare the ATP solution in 1x Kinase Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Negative Control (No Enzyme): Kinase Buffer, Substrate Peptide, ATP.

-

Positive Control (Vehicle): GSK-3β Enzyme, Substrate Peptide, Kinase Buffer (with vehicle for peptides), ATP.

-

TCS 183 Treatment: GSK-3β Enzyme, Substrate Peptide, TCS 183 (at various concentrations), ATP.

-

This compound Treatment (Inert Control): GSK-3β Enzyme, Substrate Peptide, this compound (at concentrations matching TCS 183), ATP.

-

-

Add all components except ATP to the wells and incubate for 10 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

After incubation, add the Kinase-Glo® reagent to all wells. This reagent quenches the kinase reaction and initiates a luminescent signal proportional to the amount of ATP remaining.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate-reading luminometer.

-

Expected Results

-

Positive Control: Will show a lower luminescent signal compared to the negative control, indicating ATP consumption by GSK-3β.

-

TCS 183 Treatment: Should show a dose-dependent increase in luminescence compared to the positive control. This is because as a competitive inhibitor of the upstream kinase that phosphorylates GSK-3β at Ser9, it would not directly inhibit the kinase activity in this simplified in vitro assay. A more complex assay including the upstream kinase (e.g., Akt) would be needed to show inhibition of Ser9 phosphorylation. In an assay measuring phosphorylation of a substrate by GSK-3β, TCS 183 is not expected to have an inhibitory effect.

-

This compound Treatment: The luminescent signal should be comparable to the positive control. This demonstrates that the scrambled peptide does not interfere with the kinase activity of GSK-3β, confirming its inertness in this context. Any significant deviation would suggest non-specific effects.

Summary of Inert Properties

The inertness of the this compound peptide is a designed property stemming from the scrambling of the amino acid sequence of the active peptide, TCS 183. This structural rearrangement eliminates the specific binding motif required for biological activity related to the GSK-3β pathway. The key inert properties can be summarized as follows:

-

Lack of Specific Binding: The scrambled sequence of this compound prevents it from binding to the active site of kinases that would otherwise interact with the sequence-specific TCS 183.

-

No Modulation of Kinase Activity: In a standard in vitro kinase assay, this compound does not inhibit or enhance the catalytic activity of GSK-3β.

-

Validation of Specificity: Its use as a negative control confirms that the biological effects observed with TCS 183 are due to its specific amino acid sequence and not to non-specific peptide effects.

References

Unveiling Carbohydrate Metabolism Pathways: A Technical Guide to Utilizing TCS 184 and its Active Counterpart

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the scrambled control peptide TCS 184 and its active analog, TCS 183, in the intricate study of carbohydrate metabolism. While this compound serves as an essential negative control, this guide will focus on the mechanistic insights gained through the use of its biologically active counterpart, which targets a pivotal enzyme in metabolic regulation: Glycogen Synthase Kinase 3 (GSK-3). Understanding the function of GSK-3 and the methodologies to probe its activity is paramount for developing novel therapeutics for metabolic disorders such as type 2 diabetes.

Introduction to this compound and its Target: GSK-3

This compound is a scrambled peptide that is biologically inactive and serves as a negative control for TCS 183.[1] TCS 183 is a peptide fragment derived from the N-terminus of human and mouse Glycogen Synthase Kinase-3β (GSK-3β) and functions as a competitive inhibitor of GSK-3β phosphorylation at the Ser9 residue.[2][3] GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role as a negative regulator in multiple signaling pathways, including those central to carbohydrate metabolism.

There are two highly homologous isoforms of GSK-3, GSK-3α and GSK-3β, which are key players in insulin signaling and glycogen synthesis. By inhibiting GSK-3, researchers can elucidate its role in these fundamental metabolic processes.

The Central Role of GSK-3 in Carbohydrate Metabolism

GSK-3 is a critical node in the regulation of glucose homeostasis. Its primary roles in carbohydrate metabolism include:

-

Negative Regulation of Glycogen Synthesis: GSK-3 phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis. Inhibition of GSK-3 leads to the dephosphorylation and activation of glycogen synthase, thereby promoting the storage of glucose as glycogen in the liver and skeletal muscle.

-

Modulation of Insulin Signaling: GSK-3 is a key downstream component of the insulin signaling cascade. Insulin binding to its receptor triggers a signaling cascade that leads to the phosphorylation and inhibition of GSK-3. This inhibition is a crucial step in mediating insulin's effects on glucose and glycogen metabolism. Dysregulation of GSK-3 activity has been implicated in insulin resistance.

-

Involvement in the Wnt Signaling Pathway: GSK-3 is a core component of the β-catenin destruction complex in the canonical Wnt signaling pathway. The Wnt pathway has been shown to influence various metabolic processes, and its crosstalk with insulin signaling and glucose metabolism is an active area of research.

Experimental Protocols for Studying GSK-3 Inhibition in Carbohydrate Metabolism

While specific studies detailing the use of TCS 183 and this compound in carbohydrate metabolism are not extensively documented, the following protocols using other well-characterized GSK-3 inhibitors serve as a robust template for experimental design. These protocols can be adapted for use with TCS 183 and its control, this compound.

Cell Culture and Treatment

-

Cell Lines:

-

L6 myotubes or C2C12 myotubes: Differentiated skeletal muscle cells are an excellent model for studying glucose uptake and glycogen synthesis.

-

3T3-L1 adipocytes: Differentiated fat cells are a standard model for investigating insulin-stimulated glucose transport and lipogenesis.

-

HepG2 or primary hepatocytes: Liver cells are crucial for studying gluconeogenesis and glycogen metabolism.

-

-

Inhibitor Preparation and Treatment:

-

Prepare a stock solution of the GSK-3 inhibitor (e.g., CHIR99021, SB216763, or TCS 183) and the control (e.g., a structurally related inactive compound or this compound) in a suitable solvent such as DMSO.

-

Differentiate cells to the desired phenotype (e.g., myotubes or mature adipocytes).

-

Serum-starve the cells for a defined period (e.g., 2-4 hours) before treatment to reduce basal signaling.

-

Treat cells with varying concentrations of the GSK-3 inhibitor or control for the desired duration. For acute effects on signaling, 30-60 minutes is often sufficient. For effects on gene expression or longer-term metabolic changes, treatments can range from several hours to days.

-

Glucose Uptake Assay

This assay measures the transport of glucose into cells, a key process stimulated by insulin.

-

Materials:

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Phloretin and Cytochalasin B (glucose transporter inhibitors).

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

After inhibitor/control treatment, wash cells with KRH buffer.

-

Incubate cells with KRH buffer containing the radiolabeled or fluorescent glucose analog for a short period (e.g., 5-10 minutes).

-

To terminate glucose uptake, rapidly wash the cells with ice-cold KRH buffer containing glucose transporter inhibitors.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein content of each sample.

-

Glycogen Synthase Activity Assay

This assay determines the activity of glycogen synthase, the key enzyme for glycogen synthesis.

-

Materials:

-

UDP-[¹⁴C]glucose.

-

Homogenization buffer.

-

Glycogen.

-

Glucose-6-phosphate (G6P).

-

-

Procedure:

-

Following treatment, lyse the cells in homogenization buffer.

-

Centrifuge the lysate to remove cellular debris.

-

Incubate the supernatant with UDP-[¹⁴C]glucose in the presence and absence of G6P (an allosteric activator of glycogen synthase).

-

Precipitate the newly synthesized [¹⁴C]glycogen on filter paper using ethanol.

-

Wash the filters to remove unincorporated UDP-[¹⁴C]glucose.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the fractional velocity (activity in the absence of G6P divided by the activity in the presence of G6P) to determine the activation state of glycogen synthase.

-

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to assess the phosphorylation status of key proteins in the insulin signaling pathway.

-

Materials:

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against:

-

Phospho-Akt (Ser473) and Total Akt.

-

Phospho-GSK-3β (Ser9) and Total GSK-3β.

-

Phospho-IRS-1 (Tyr612) and Total IRS-1.

-

-

Secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

-

Procedure:

-

After treatment, lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Data Presentation

The following tables present representative quantitative data from studies using GSK-3 inhibitors, illustrating the expected outcomes of such experiments.

Table 1: Effect of GSK-3 Inhibition on Glycogen Synthase Activity in Human Skeletal Muscle Cells

| Treatment | Glycogen Synthase Fractional Velocity (%) |

| Control | 15.2 ± 1.8 |

| Insulin (100 nM) | 28.5 ± 2.5 |

| GSK-3 Inhibitor (CHIR99021, 2 µM) | 35.1 ± 3.1 |

| Inactive Control | 16.0 ± 2.0 |

*Data are presented as mean ± SEM. *p < 0.05 compared to Control. (Data are illustrative, based on findings from studies on GSK-3 inhibitors).

Table 2: Effect of GSK-3 Inhibition on Glucose Uptake in 3T3-L1 Adipocytes

| Treatment | 2-deoxy-D-[³H]glucose Uptake (pmol/min/mg protein) |

| Basal | 150 ± 15 |

| Insulin (100 nM) | 450 ± 30 |

| GSK-3 Inhibitor (SB216763, 10 µM) | 220 ± 20** |

| GSK-3 Inhibitor + Insulin | 550 ± 40# |

| Inactive Control | 155 ± 18 |

*Data are presented as mean ± SEM. *p < 0.05 compared to Basal. **p < 0.05 compared to Basal. #p < 0.05 compared to Insulin alone. (Data are illustrative, based on findings from studies on GSK-3 inhibitors).

Table 3: Effect of GSK-3 Inhibition on Insulin Signaling Protein Phosphorylation

| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-GSK-3β (Ser9) / Total GSK-3β (Fold Change) |

| Control | 1.0 | 1.0 |

| Insulin (100 nM) | 3.5 ± 0.4 | 2.8 ± 0.3 |

| GSK-3 Inhibitor (10 µM) | 1.2 ± 0.1 | 1.1 ± 0.1 |

| Inactive Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

*Data are presented as mean ± SEM. *p < 0.05 compared to Control. (Data are illustrative, based on findings from studies on GSK-3 inhibitors).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Conclusion

The study of carbohydrate metabolism is fundamental to understanding and combating metabolic diseases. While this compound serves as a crucial control, its active counterpart, TCS 183, offers a tool to probe the function of GSK-3, a master regulator of glucose homeostasis. By employing the detailed experimental protocols and understanding the expected quantitative outcomes outlined in this guide, researchers can effectively investigate the intricate roles of GSK-3 in insulin signaling and glycogen synthesis. The provided visualizations of the signaling pathway and experimental workflow serve as a clear roadmap for designing and interpreting experiments in this vital area of research, ultimately contributing to the development of next-generation therapeutics for metabolic disorders.

References

- 1. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of TCS 184 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 184 is a scrambled peptide that serves as a negative control for its active counterpart, TCS 183. TCS 183 is a peptide fragment corresponding to the initial 13 amino acids of the human and mouse Glycogen Synthase Kinase-3β (GSK-3β) sequence.[1] It is designed to act as a competitive inhibitor of GSK-3β phosphorylation at the Ser9 residue.[1] Given that GSK-3β is a critical kinase involved in a multitude of cellular signaling pathways, including the Wnt/β-catenin pathway, its study is paramount in various research fields, from developmental biology to cancer research.[2][3][4]

These application notes provide a comprehensive guide on how to effectively use this compound as a negative control in cell culture experiments designed to investigate the effects of its active analog, TCS 183, on GSK-3β signaling. The proper use of a scrambled peptide control like this compound is essential for validating that the observed biological effects are specific to the inhibition of the target and not due to non-specific peptide-related artifacts.

Mechanism of Action and Use as a Control

GSK-3β is a constitutively active serine/threonine kinase that phosphorylates a wide array of substrates.[2] Its activity is modulated by inhibitory phosphorylation at Ser9, a key regulatory site.[2] TCS 183, by mimicking the N-terminal region of GSK-3β, is thought to competitively inhibit the kinase responsible for phosphorylating Ser9, thereby maintaining GSK-3β in its active state. An active GSK-3β, in the context of the Wnt signaling pathway, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4]

This compound, having a scrambled amino acid sequence, is not expected to interact with the cellular machinery in the same specific manner as TCS 183. Therefore, it should not elicit any significant changes in the phosphorylation state of GSK-3β or the stability of its downstream targets like β-catenin. Its inclusion in experiments is crucial to demonstrate the specificity of the effects observed with TCS 183.

Data Presentation

The following table presents hypothetical data from a Western blot experiment designed to assess the effects of TCS 183 and this compound on β-catenin protein levels in a human colorectal cancer cell line (e.g., HCT116), which is known to have an active Wnt/β-catenin pathway. The cells are treated for 24 hours with the respective peptides.

| Treatment Group | Concentration (µM) | Normalized β-catenin Levels (Arbitrary Units) | Standard Deviation | p-value (vs. Untreated) |

| Untreated Control | 0 | 1.00 | 0.08 | - |

| TCS 183 | 50 | 0.45 | 0.06 | < 0.01 |

| This compound | 50 | 0.95 | 0.09 | > 0.05 |

| Vehicle Control (DMSO) | 0.1% | 1.02 | 0.07 | > 0.05 |

This is a representation of expected results and not actual experimental data.

Experimental Protocols

Protocol 1: Assessment of β-catenin Levels by Western Blot

This protocol describes the use of this compound as a negative control in an experiment to determine the effect of TCS 183 on β-catenin protein levels in cultured cells.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

TCS 183 peptide

-

This compound peptide

-

DMSO (vehicle)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Peptide Preparation: Prepare stock solutions of TCS 183 and this compound in sterile DMSO. Further dilute in complete culture medium to the final desired concentration (e.g., 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the treatments: untreated control, vehicle control, TCS 183, and this compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the β-catenin signal to the β-actin signal. Compare the normalized β-catenin levels across the different treatment groups.

Visualizations

Signaling Pathway Diagram

References

TCS 184 protocol for in vivo GSK-3β inhibition studies

Clarification Regarding TCS 184

Initial research indicates that This compound is a scrambled control peptide for the GSK-3 inhibitor TCS 183 and is not itself a GSK-3β inhibitor . Furthermore, the product has been withdrawn from sale for commercial reasons. Consequently, there are no established in vivo protocols for GSK-3β inhibition using this compound.

This document will proceed by providing a detailed application note and a generalized protocol for conducting in vivo GSK-3β inhibition studies using well-established and representative GSK-3β inhibitors. This will address the core request for a protocol focused on in vivo GSK-3β inhibition.

Application Notes for In Vivo GSK-3β Inhibition Studies

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, psychiatric conditions such as bipolar disorder, type 2 diabetes, and various cancers.[2][3][4] As such, GSK-3β has emerged as a significant therapeutic target for drug development.[5][6]

In vivo studies using selective GSK-3β inhibitors are essential for validating its therapeutic potential and understanding its physiological roles. These studies allow researchers to investigate the effects of GSK-3β inhibition in a whole-organism context, providing insights into efficacy, pharmacokinetics, pharmacodynamics, and potential side effects.

Mechanism of Action of GSK-3β Inhibitors

GSK-3β is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation at Serine 9 (Ser9).[7] Signaling pathways such as the insulin/PI3K/Akt pathway can lead to the phosphorylation of Ser9, thereby inactivating GSK-3β.[8] Many small molecule inhibitors of GSK-3β are ATP-competitive, binding to the ATP-binding pocket of the kinase to prevent the transfer of a phosphate group to its substrates.[1][3] Non-ATP-competitive inhibitors, including allosteric inhibitors, are also being developed to achieve greater selectivity and reduce off-target effects.[4]

Key Signaling Pathways Involving GSK-3β

GSK-3β is a key regulatory node in several critical signaling pathways. Its inhibition can have profound effects on cellular function.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[9]

References

- 1. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays | MDPI [mdpi.com]

- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 6. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024) | Semantic Scholar [semanticscholar.org]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycogen synthase kinase-3β inhibition depletes the population of prostate cancer stem/progenitor-like cells and attenuates metastatic growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TCS 184: A Discontinued Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Product Information

| Feature | Description |

| Product Name | TCS 184 |

| CAS Number | 1315378-71-2 |

| Molecular Weight | 1425.58 |

| Formula | C58H96N20O20S |

| Sequence | TAESTFMRPSGSR (Arg-13 = C-terminal amide) |

| Primary Use | Scrambled control peptide for TCS 183 |

| Status | Discontinued |

Experimental Considerations

Due to the discontinued status of this compound, specific, validated protocols for its use as a control are not available. Researchers who may have access to legacy stocks of this compound should exercise caution and would need to empirically determine the optimal concentration for their specific experimental setup. This would typically involve a dose-response curve to assess the concentration at which the peptide is soluble and exhibits no biological effect, thereby serving as a true negative control.

Distinction from LP-184

It is imperative to distinguish this compound from LP-184 , a novel acylfulvene analog with potent anticancer activity.[1][2][3][4] LP-184 is an active area of cancer research and functions as a DNA alkylating agent, showing particular efficacy in tumors with deficiencies in DNA damage repair pathways.[1][2][3][4][5][6] Unlike the inert nature of a control peptide like this compound, LP-184 has a distinct mechanism of action that is dependent on the enzyme prostaglandin reductase 1 (PTGR1) for its activation.[1][4]

Signaling Pathways of LP-184 (for informational purposes)

To avoid confusion, the following diagram illustrates the mechanism of action for the active compound LP-184, not the discontinued control peptide this compound.

Caption: Mechanism of action for the anti-cancer drug LP-184.

Experimental Workflow for a Control Peptide

The following generalized workflow illustrates the steps that would have been taken when using a control peptide like this compound in an experiment.

References

- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

TCS 184 solubility and preparation for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 184 is a scrambled peptide that serves as a negative control for its active counterpart, TCS 183. As a scrambled control, this compound possesses the same amino acid composition as the active peptide but in a randomized sequence. This makes it an essential tool for validating that the observed biological effects of TCS 183 are a direct result of its specific amino acid sequence and not due to non-specific interactions or the physicochemical properties of the peptide itself. TCS 183 is known to be a competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) phosphorylation, a key enzyme in the Wnt/β-catenin signaling pathway. Therefore, this compound is primarily utilized in studies investigating this pathway to ensure the specificity of the experimental results.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 1425.58 g/mol |

| Formula | C₅₈H₉₆N₂₀O₂₀S |

| Amino Acid Sequence | TAESTFMRPSGSR |

| Appearance | Lyophilized powder |

| Storage | Desiccate at -20°C |

Solubility Data

The solubility of this compound has been determined in aqueous solution. For organic solvents, general peptide solubility guidelines should be followed. It is always recommended to first test the solubility with a small amount of the peptide before preparing a stock solution.

| Solvent | Concentration | Remarks |

| Water | ≤ 1 mg/mL[1] | Readily soluble up to this concentration. |

| DMSO | Not specifically determined. | Based on general peptide solubility guidelines, DMSO is a suitable solvent for peptides that are difficult to dissolve in aqueous solutions. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. |

| Ethanol | Not specifically determined. | Generally less effective than DMSO for dissolving peptides. May be used for some applications, but solubility should be tested beforehand. |

Experimental Protocols

I. Preparation of a 1 mg/mL Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in water.

Materials:

-

This compound lyophilized powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Pipettors and sterile tips

Procedure:

-